N-(thiophen-2-ylmethyl)cyclooctanamine
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Overview
Description
N-(thiophen-2-ylmethyl)cyclooctanamine is an organic compound with the molecular formula C13H21NS and a molecular weight of 223.38 g/mol . This compound features a cyclooctane ring bonded to an amine group, which is further connected to a thiophene ring via a methylene bridge. The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)cyclooctanamine typically involves the reaction of cyclooctanone with thiophen-2-ylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon . The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, diethyl ether as solvent.
Substitution: Acyl chlorides, anhydrides, pyridine as a base.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Thiol derivatives, secondary amines.
Substitution: Amides, carbamates.
Scientific Research Applications
N-(thiophen-2-ylmethyl)cyclooctanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)cyclooctanamine is not fully understood, but it is believed to interact with various molecular targets due to the presence of the thiophene ring. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways involved are still under investigation, but the compound’s structure suggests it could modulate signal transduction pathways or inhibit specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Thiophen-2-ylmethylamine: A simpler analog with similar reactivity but lacking the cyclooctane ring.
Cyclooctylamine: Contains the cyclooctane ring but lacks the thiophene moiety.
Thiophene derivatives: Various compounds containing the thiophene ring with different substituents.
Uniqueness
N-(thiophen-2-ylmethyl)cyclooctanamine is unique due to the combination of the cyclooctane ring and the thiophene moiety.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)cyclooctanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NS/c1-2-4-7-12(8-5-3-1)14-11-13-9-6-10-15-13/h6,9-10,12,14H,1-5,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAJDXFMBLNTBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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